REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][C:10]2[CH:16]=[C:15]([CH:17]([CH3:23])[C:18]([O:20]CC)=[O:19])[CH:14]=[CH:13][C:11]=2[N:12]=1>[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][C:10]2[CH:16]=[C:15]([CH:17]([CH3:23])[C:18]([OH:20])=[O:19])[CH:14]=[CH:13][C:11]=2[N:12]=1 |f:1.2|
|
Name
|
ethyl 2-(2-o-chlorophenyl-6-benzoxazolyl)propionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(C(=O)OCC)C
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 11/2 hours the solution was evaporated to dryness
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Acidification and re-crystallisation from ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |